molecular formula C22H26N6O2 B2529913 N2-(2-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 946343-27-7

N2-(2-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No. B2529913
CAS RN: 946343-27-7
M. Wt: 406.49
InChI Key: UGVQBQKICKONML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N2-(2-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a multifunctional molecule that incorporates several structural motifs, including a triazine ring, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. The presence of both ethylphenyl and methoxyphenyl groups suggests potential interactions with various biological targets, while the morpholino group could confer improved solubility and membrane permeability.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors. For instance, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) involves the reaction of 4-(2-chloroethyl)morpholine hydrochloride with organotellurium reagents under an N2 atmosphere . Similarly, the synthesis of 4-{[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine is achieved by reacting a substituted triazolyl group with morpholine . These methods could potentially be adapted for the synthesis of N2-(2-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds reveals important conformational and geometric information. For example, the morpholine ring is known to adopt a chair conformation, which is a stable configuration that could influence the overall molecular shape and reactivity . The crystal structures of palladium complexes with tellurated morpholine derivatives show a square planar geometry around the palladium, which could be relevant when considering the coordination chemistry of similar triazine compounds .

Chemical Reactions Analysis

The reactivity of similar compounds can be complex, involving coordination to metals or undergoing nucleophilic substitution reactions. The tellurated morpholine derivatives, for example, coordinate through the tellurium atom to palladium and mercury, forming complexes with distinct geometries . The triazolyl compound mentioned earlier is likely to have different reactivity due to the presence of the triazole ring, which can participate in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of substituents like methoxy or ethyl groups can affect the compound's polarity, solubility, and overall stability. The crystal structure analysis of related compounds provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly impact the compound's physical properties and its behavior in a biological environment .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of new derivatives involving triazine compounds that exhibit antimicrobial properties. For instance, a study on the synthesis of novel 1,2,4-triazole derivatives has highlighted their potential in developing antimicrobial agents. These compounds, including variations with morpholine and methyl piperazine, were screened for their effectiveness against various microorganisms, showing good to moderate activities (Bektaş et al., 2007).

Biological Activity of Pyrimidine Derivatives

Another research focus is the biological activity of pyrimidine derivatives linked with morpholinophenyl groups. A study reported the preparation of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives and their significant larvicidal activity against larvae, indicating potential applications in pest control and biological research (Gorle et al., 2016).

Synthesis of N-Heterocycles

The compound has been used in the synthesis of N-heterocycles, demonstrating the chemical versatility and potential utility in creating complex organic molecules. One study described the synthesis of stereodefined C-substituted morpholines and piperazines, offering insights into regio- and diastereoselectivity in organic synthesis (Matlock et al., 2015).

Characterization and Biological Activity of Triazine Derivatives

Triazine derivatives have been characterized for their potential biological activity, including cytotoxicity against cancer cells. A study on morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives revealed their accumulation in melanoma cells and higher cytotoxicity compared to control compounds, suggesting applications in cancer research (Jin et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

2-N-(2-ethylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-3-16-6-4-5-7-19(16)24-21-25-20(23-17-8-10-18(29-2)11-9-17)26-22(27-21)28-12-14-30-15-13-28/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVQBQKICKONML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(2-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.